molecular formula C24H21Cl2N3O4S B12018903 4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one CAS No. 609795-70-2

4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12018903
CAS No.: 609795-70-2
M. Wt: 518.4 g/mol
InChI Key: FFCMENGTIGKLKJ-VZCXRCSSSA-N
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Description

4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butoxybenzoyl group, a dichlorophenyl group, a hydroxy group, and a thiadiazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butoxybenzoyl Intermediate: The initial step involves the reaction of butoxybenzoyl chloride with an appropriate amine to form the butoxybenzoyl intermediate.

    Introduction of the Dichlorophenyl Group:

    Cyclization and Hydroxylation: The intermediate undergoes cyclization and hydroxylation to form the pyrrolone ring structure.

    Incorporation of the Thiadiazolyl Group: The final step involves the incorporation of the thiadiazolyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the dichlorophenyl group to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Butoxybenzoyl)-5-phenyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the dichlorophenyl group.

    4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-thione: Similar structure but contains a thione group instead of a pyrrolone ring.

Uniqueness

The uniqueness of 4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group, in particular, enhances its potential biological activity and makes it a valuable compound for research and development.

Properties

CAS No.

609795-70-2

Molecular Formula

C24H21Cl2N3O4S

Molecular Weight

518.4 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(3,4-dichlorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H21Cl2N3O4S/c1-3-4-11-33-16-8-5-14(6-9-16)21(30)19-20(15-7-10-17(25)18(26)12-15)29(23(32)22(19)31)24-28-27-13(2)34-24/h5-10,12,20,30H,3-4,11H2,1-2H3/b21-19-

InChI Key

FFCMENGTIGKLKJ-VZCXRCSSSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)Cl)Cl)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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